Alprenoxime hydrochloride

Description

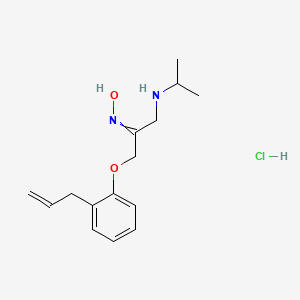

Structure

3D Structure of Parent

Properties

CAS No. |

121009-30-1 |

|---|---|

Molecular Formula |

C15H23ClN2O2 |

Molecular Weight |

298.81 g/mol |

IUPAC Name |

N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3;/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3;1H |

InChI Key |

ZFLRDGZJSCQDSR-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl |

Canonical SMILES |

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alprenoxime HCl, Alprenoxime hydrochloride , CDDD 1815, HGP-5 |

Origin of Product |

United States |

Molecular Design and Synthesis of Alprenoxime Hydrochloride

Rational Design Principles for Site-Specific Bioactivation

The design of Alprenoxime (B1664800) hydrochloride is conceptually centered on creating a prodrug or a chemical delivery system (CDS) to enhance the site-specific delivery and bioactivation of the pharmacologically active parent molecule, alprenolol (B1662852).

Chemical Delivery Systems are designed to transport an active drug to a specific site in the body, after which it undergoes enzymatic or chemical transformation to release the active compound. researchgate.net In the context of Alprenoxime hydrochloride, the oxime moiety serves as a key component of a potential CDS. The underlying principle is to modify the physicochemical properties of alprenolol, such as its lipophilicity, to control its distribution and metabolism. By converting a key functional group of the parent drug into an oxime, it is possible to alter its absorption and distribution characteristics, potentially facilitating its transport across biological barriers like the blood-brain barrier, and then allowing for targeted release of the active drug.

The bioactivation of a prodrug like this compound is contingent on the presence of specific enzymes at the target site that can metabolize the oxime back to the parent compound. The conversion of oxime derivatives can be facilitated by various enzymes. For instance, hydrolases, such as esterases, are common targets for prodrug activation. researchgate.net While the primary metabolic pathways for oximes can be complex, reductases also play a role in the biotransformation of certain nitrogen-containing functional groups. researchgate.net The rational design of this compound would, therefore, consider the enzymatic profile of the target tissue to ensure efficient conversion to alprenolol where its therapeutic action is most needed.

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and its analogues involves established chemical reactions tailored to the modification of beta-blocker precursors.

The synthesis of oxime ethers from beta-adrenoceptor blockers is a well-documented approach in medicinal chemistry. nih.gov A general method for creating oxime derivatives involves the reaction of a suitable precursor with an oxime-forming reagent. For Alprenoxime, this would typically involve a reaction between a carbonyl-containing analogue of alprenolol and hydroxylamine (B1172632) or a derivative thereof. The general structure of oxime ethers can be further explored through various molecular modifications to test their activity. nih.gov

A common synthetic route for related O-(3-alkylamino-2-hydroxypropyl)oxime derivatives begins with the appropriate oxime and epichlorohydrin (B41342) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). nih.gov This is followed by a reaction with an appropriate amine to introduce the side chain characteristic of beta-blockers.

The synthesis of this compound would necessitate a precursor derived from alprenolol. This could involve the chemical modification of alprenolol itself or the synthesis of an alprenolol analogue that can be readily converted to the desired oxime. The structure-activity relationship of beta-blockers is well-understood, allowing for targeted modifications that are likely to retain or modulate the desired pharmacological activity. nih.gov The synthesis of new beta-blocker analogues of alprenolol has been a subject of research to explore different therapeutic profiles. nih.gov

Below is a table summarizing key synthetic steps for related oxime derivatives:

| Step | Description | Reagents and Conditions |

| 1 | Formation of O-oxiran-2-ylmethyl oximes | Appropriate oxime, Sodium Hydride (NaH), Epichlorohydrin, in dry Dimethylformamide (DMF) at room temperature. nih.gov |

| 2 | Ring opening of the epoxide | The product from step 1 is reacted with an appropriate amine (e.g., isopropylamine (B41738) or tert-butylamine) to yield the final amino-alcohol side chain. |

| 3 | Salt Formation | The final compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt, improving its stability and solubility. |

Advanced Computational Approaches in Synthetic Pathway Optimization

While specific computational studies on the synthesis of this compound are not extensively published, the field of computational chemistry offers powerful tools for optimizing such synthetic pathways. Computational methods are increasingly used to refine and predict the outcomes of chemical reactions, thus guiding the selection of the most efficient synthetic routes.

For a molecule like this compound, computational models can be employed to:

Predict Reaction Outcomes: Quantum mechanics (QM) and molecular mechanics (MM) simulations can model the reaction mechanisms involved in the synthesis, helping to predict yields and identify potential byproducts. mdpi.com

Optimize Reaction Conditions: Computational tools can simulate how different solvents, temperatures, and catalysts might affect the reaction, thereby guiding the experimental setup for optimal efficiency.

Screen for Novel Analogues: In silico methods can be used to design and evaluate the synthetic feasibility of novel Alprenoxime analogues with potentially improved properties. nih.gov Molecular docking studies, for instance, can predict the binding affinity of designed compounds to their biological targets, helping to prioritize which analogues to synthesize. nih.gov

By integrating these computational approaches, the development and synthesis of this compound and its analogues can be made more efficient and targeted, reducing the need for extensive empirical screening and accelerating the discovery of new therapeutic agents. mdpi.com

AI-Driven Retrosynthetic Analysis

The AI model would likely prioritize disconnections at the C-N bonds of the secondary amine and the C=N bond of the oxime functionality. This approach deconstructs the target molecule into three primary building blocks: 2-allylphenol (B1664045), isopropylamine, and hydroxylamine. The analysis involves scoring potential disconnection points based on several parameters, including the thermodynamic feasibility of the reverse reaction, the complexity of the resulting synthons, and the commercial availability of the required starting materials.

| Disconnection Point | Precursor 1 | Precursor 2 | Route Feasibility Score | Precursor Availability |

|---|---|---|---|---|

| C=N (Oxime) | Ketone Intermediate | Hydroxylamine | 9.5/10 | High |

| C-N (Amine) | Epoxide Intermediate | Isopropylamine | 9.2/10 | High |

| C-O (Ether) | 2-allylphenol | 3-(isopropylamino)propane-1,2-diol | 7.8/10 | Medium |

Based on this analysis, a top-ranked synthetic pathway emerges. The AI proposes the initial reaction between 2-allylphenol and an epoxide-forming reagent like epichlorohydrin, followed by reaction with isopropylamine to form an amino alcohol intermediate, which is then oxidized to a ketone. The final step involves the condensation of this ketone with hydroxylamine to form the target oxime.

Reaction Prediction Modeling

For the synthesis of this compound, a critical step is the nucleophilic substitution reaction between 2-allylphenol and epichlorohydrin to form the key epoxide intermediate, 1-(2-allylphenoxy)-2,3-epoxypropane. A reaction prediction model would analyze this specific transformation to suggest the most effective parameters. The model considers variables such as solvent, base, temperature, and reaction time to maximize the yield and minimize the formation of impurities.

| Base | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted Purity (%) |

|---|---|---|---|---|

| Sodium Hydroxide | Water/Toluene (PTC) | 60 | 92 | 95 |

| Potassium Carbonate | Acetone | 56 (Reflux) | 88 | 97 |

| Sodium Hydride | Tetrahydrofuran (THF) | 25 | 95 | 98 |

| Cesium Carbonate | Acetonitrile | 82 (Reflux) | 91 | 96 |

The model's predictions allow chemists to select the most promising conditions for laboratory execution, significantly reducing the amount of trial-and-error experimentation typically required.

High-Throughput Synthesis Simulation

High-throughput synthesis involves the use of automated platforms to perform many reactions in parallel, enabling rapid screening and optimization of reaction conditions. Before physical experimentation, these processes can be simulated to design the most informative experiments. AI algorithms can create a Design of Experiments (DoE) to explore the reaction space efficiently.

For the subsequent step—the ring-opening of the epoxide intermediate with isopropylamine—a high-throughput simulation would be designed to optimize for yield and regioselectivity. The simulation would model a 96-well plate experiment where variables such as solvent polarity, reactant concentration ratios, and temperature are systematically varied. This in silico screening identifies the optimal combination of conditions before committing laboratory resources.

Table 3: Simulated High-Throughput Screening for Epoxide Ring-Opening

| Well Range | Isopropylamine (equivalents) | Solvent | Temperature (°C) | Simulated Yield (%) |

|---|---|---|---|---|

| A1-A12 | 1.1 | Methanol | 25 | 75 |

| B1-B12 | 1.5 | Methanol | 25 | 82 |

| C1-C12 | 2.0 | Methanol | 25 | 85 |

| D1-D12 | 1.1 | Isopropanol | 50 | 88 |

| E1-E12 | 1.5 | Isopropanol | 50 | 94 |

| F1-F12 | 2.0 | Isopropanol | 50 | 96 |

| G1-G12 | 1.5 | Acetonitrile | 80 | 91 |

| H1-H12 | 2.0 | Acetonitrile | 80 | 93 |

This simulated approach ensures that the subsequent physical high-throughput experimentation is highly focused and efficient, accelerating the development of a robust and scalable synthesis for this compound.

Preclinical Pharmacological Characterization of Alprenoxime Hydrochloride

Mechanistic Investigations of Prodrug Bioactivation and Alprenolol (B1662852) Release

The therapeutic efficacy of alprenoxime (B1664800) hydrochloride is contingent upon its bioactivation to the pharmacologically active parent drug, alprenolol, within the target ocular tissues. This conversion is a meticulously designed two-step enzymatic process.

Sequential Bioactivation Pathways

Alprenoxime hydrochloride is specifically engineered to undergo a sequential bioactivation process to release alprenolol. patsnap.com The initial step involves the hydrolysis of the oxime group of alprenoxime, a reaction catalyzed by oxime hydrolases. nih.gov This enzymatic action results in the formation of an intermediate ketone metabolite. nih.govnih.govresearchgate.net This ketone intermediate is largely inactive and serves as a precursor to the final active compound. researchgate.netscispace.com

The second and final step in the bioactivation cascade is the enzymatic reduction of the intermediate ketone. nih.gov Ketone reductase enzymes stereoselectively reduce the ketone to form the active S-(-)-isomer of alprenolol. scispace.com This stereospecific conversion is crucial as the beta-blocking activity of alprenolol resides almost exclusively in the S-(-)-enantiomer. scispace.com The detection of both the intermediate ketone and the final active alprenolol in various ocular compartments following administration confirms this sequential pathway. nih.gov

Enzyme Specificity and Activity in Target Tissues

The site-specific action of this compound is achieved through the strategic exploitation of the differential enzyme distribution in the body. The enzymes responsible for its bioactivation, namely oxime hydrolase and ketone reductase, are found in high concentrations in the iris-ciliary body of the eye. patsnap.comnih.govscispace.com This localization ensures that the conversion of the inactive prodrug to the active beta-blocker predominantly occurs at the desired site of action for treating conditions like glaucoma. scispace.com

In contrast, systemic tissues exhibit significantly lower activity of these specific enzymes, leading to minimal conversion of alprenoxime outside the eye. This targeted bioactivation is a key design feature that contributes to the enhanced safety profile of alprenoxime, as the prodrug itself has been shown to have no significant cardiac activity. patsnap.com Studies in various animal models have demonstrated that even at high intravenous doses, alprenoxime produces negligible effects on cardiovascular parameters, unlike the pronounced and sustained bradycardia observed with equimolar doses of alprenolol. patsnap.com

Receptor Binding and Interaction Studies

The interaction of this compound and its active metabolite, alprenolol, with beta-adrenergic receptors (ADRB) is central to its mechanism of action and safety profile.

Affinity and Selectivity for Beta-Adrenergic Receptor Subtypes (ADRB)

As a prodrug, this compound itself exhibits negligible affinity for beta-adrenergic receptors. Its chemical structure is designed for metabolic activation rather than direct receptor binding. Consequently, it does not elicit a significant beta-blocking effect systemically.

The pharmacological activity is almost entirely attributable to its metabolite, alprenolol, which is a non-selective beta-adrenergic antagonist, binding to both ADRB1 and ADRB2 subtypes. The table below summarizes the binding affinities of alprenolol for these receptors. It is important to note that while direct comparative binding data for alprenoxime is not widely published, its lack of systemic beta-adrenergic effects strongly indicates that its affinity for these receptors is several orders of magnitude lower than that of alprenolol.

Table 1: Binding Affinity of Alprenolol for Beta-Adrenergic Receptors

| Receptor Subtype | Ligand | Affinity (Ki) |

|---|---|---|

| ADRB1 | Alprenolol | High |

| ADRB2 | Alprenolol | High |

| ADRB1 | Alprenoxime HCl | Very Low (Implied) |

Note: Specific Ki values for alprenolol can vary between studies and tissue types. The affinity for alprenoxime is inferred from its documented lack of systemic beta-adrenergic activity.

Ligand-Receptor Dynamics

The kinetics of the interaction between alprenolol and beta-adrenergic receptors have been a subject of study. The binding of alprenolol is a rapid and reversible process. This dynamic interaction allows for a competitive antagonism of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at the receptor site. The rate of association and dissociation of alprenolol from the receptor influences the onset and duration of its beta-blocking effects. The design of alprenoxime ensures that these dynamics are confined to the target ocular tissue where alprenolol is generated.

Computational Modeling of Drug-Receptor Interactions

While specific computational docking studies for this compound are not extensively reported in the literature, the principles of computational modeling are integral to its "retrometabolic" design. slideshare.net This approach utilizes computational methods to predict the metabolic fate of a drug molecule, aiming for a controlled, site-specific activation and subsequent deactivation pathway.

For the active metabolite, alprenolol, computational models and molecular dynamics simulations have been used to investigate its interaction with the β2-adrenergic receptor. These studies provide insights into the binding pocket and the key amino acid residues that stabilize the ligand-receptor complex. Such computational approaches are invaluable in understanding the structural basis for the affinity and selectivity of beta-blockers and in the rational design of new therapeutic agents.

Pharmacodynamic Assessments in Preclinical Models

Modulation of Receptor-Mediated Signaling Pathways (e.g., Adrenergic Signaling in Cardiomyocytes, Calcium Signaling, Neuroactive Ligand-Receptor Interaction)

This compound is identified as a compound that interacts with several critical signaling pathways. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists this compound as a substance that interfaces with adrenergic signaling in cardiomyocytes, the calcium signaling pathway, and neuroactive ligand-receptor interactions. genome.jpgenome.jpgenome.jp

Adrenergic Signaling in Cardiomyocytes: Cardiac myocytes possess multiple adrenergic receptor (AR) subtypes, with the β1-AR being the predominant type in the human heart. genome.jp The sympathetic nervous system modulates cardiac function through the release of norepinephrine, which activates β1-adrenergic receptors on cardiomyocytes, leading to the production of the second messenger cyclic AMP (cAMP). nih.gov This signaling cascade is crucial for regulating the heart's inotropic and chronotropic responses. genome.jp Alprenoxime is designed as a prodrug to the β-blocker alprenolol, indicating its mechanism is intrinsically linked to the modulation of this pathway. ncats.iopatsnap.com Studies focusing on the parent compound, alprenolol, or related β-blockers like propranolol (B1214883), demonstrate that inhibition of β-AR signaling can impact cardiomyocyte maturation and proliferation. nih.govbiorxiv.org While alprenoxime itself is designed to have minimal systemic cardiac effects, its active metabolite, alprenolol, directly engages with and blocks these adrenergic receptors. patsnap.comnih.gov

Calcium Signaling: The calcium signaling pathway is a fundamental process where external stimuli, such as neurotransmitters, lead to an increase in cytoplasmic Ca2+ concentration, which acts as a signal. nih.gov This can occur through the release of calcium from intracellular stores, like the endoplasmic reticulum, or via influx from the extracellular space through various channels. genome.jpnih.gov Key components of this pathway include inositol-1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RYRs). genome.jp this compound is noted for its interaction with this pathway, although specific preclinical studies detailing the precise molecular interactions of alprenoxime itself are not extensively detailed in the provided results. genome.jp The pathway's general mechanism involves Ca2+ binding to sensor proteins like calmodulin, which then modulates downstream cellular processes. genome.jpmdpi.com

Neuroactive Ligand-Receptor Interaction: This pathway represents a broad collection of receptors and ligands that are fundamental to intercellular communication in the nervous system. genome.jpnih.gov It encompasses the signaling processes of various neurotransmitters. nih.gov this compound is listed as a compound related to this pathway, which is consistent with its function as a prodrug to a β-adrenergic antagonist, a key class of neuroactive receptor modulators. genome.jp Perturbations in this pathway are associated with a range of physiological and pathological processes. nih.govnih.gov

Investigation of Target Pathway Modulation (e.g., Intraocular Pressure Regulation)

The primary target pathway for this compound in preclinical models is the regulation of intraocular pressure (IOP). patsnap.comnih.gov Alprenoxime was specifically designed as a site-activated ocular β-blocker for use as an antiglaucoma agent. ncats.iomedchemexpress.com The underlying principle is the local bioactivation of the alprenoxime prodrug into its active β-blocker form, alprenolol, within the eye. ncats.iopatsnap.com This targeted conversion is accomplished by hydrolase and reductase enzymes located in the iris-ciliary body. ncats.iopatsnap.com

Preclinical studies in rabbits demonstrated that topical administration of alprenoxime resulted in a significant and sustained reduction in IOP. ncats.ionih.gov The effect was observed to begin as early as 30 minutes post-administration and lasted for over six hours. nih.gov This ocular hypotensive action is the intended therapeutic effect, achieved by modulating adrenergic signaling within the eye to reduce aqueous humor production, a common mechanism for β-blockers in treating glaucoma. nih.govnepjol.info The design as a prodrug aims to concentrate the pharmacological activity within the eye, thereby minimizing systemic effects. patsnap.comnih.gov

Comparative Preclinical Pharmacology of this compound and Alprenolol

Comparative preclinical studies highlight the key advantage of this compound as a chemical delivery system for alprenolol, focusing on maximizing local ocular effects while minimizing systemic cardiovascular activity. patsnap.comnih.gov

In preclinical animal models, the differential effects of alprenoxime and alprenolol on cardiovascular parameters and IOP were stark. Following intravenous administration in rats and rabbits, alprenolol produced a significant and sustained bradycardia (slowing of heart rate) for over 30 minutes. nih.gov In contrast, an equivalent intravenous dose of alprenoxime resulted in only an insignificant and transient bradycardia. nih.gov Furthermore, when administered orally or topically, alprenoxime showed no discernible cardiovascular activity. ncats.ionih.gov

This difference was further confirmed in studies assessing β-adrenergic blocking activity against tachycardia induced by isoproterenol. nih.gov Alprenolol produced a significant and long-lasting β-blockade, whereas alprenoxime's effect was transient and brief. nih.gov In anesthetized dogs, monitoring of cardiac electrophysiologic parameters revealed that alprenolol infusion caused pharmacologically significant increases (33-144%) in parameters like sinus cycle length and conduction times. patsnap.com Conversely, the same dose of alprenoxime had no effect, with no changes greater than 6% from baseline detected. patsnap.com

While exhibiting minimal systemic effects, topically administered alprenoxime demonstrated potent ocular hypotensive action, significantly reducing IOP in rabbits. patsnap.comnih.gov This targeted activity supports the characterization of alprenoxime as a site-specific antiglaucoma agent with a significantly improved therapeutic index compared to systemic administration of alprenolol. nih.gov

Comparative Effects of Alprenoxime and Alprenolol in Preclinical Models

| Parameter | This compound | Alprenolol | Animal Model | Source |

|---|---|---|---|---|

| Effect on Intraocular Pressure (Topical) | Significant and sustained reduction | Not reported as topical agent in these studies | Rabbits | patsnap.comnih.gov |

| Effect on Heart Rate (Intravenous) | Insignificant, transient bradycardia | Sustained and significant bradycardia | Rats, Rabbits | nih.gov |

| β-Blocking Activity (vs. Isoproterenol) | Transient, brief activity | Significant, long-lasting blockade | Rats, Rabbits | nih.gov |

| Cardiac Electrophysiology (Intravenous) | No significant effect on parameters (e.g., SCL, AH) | Significant increases (33-144%) in parameters | Dogs | patsnap.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Foundational Concepts of SAR in Drug Discovery

SAR studies form the cornerstone of medicinal chemistry, aiming to identify the key chemical moieties and structural features of a compound that are responsible for its biological activity. slideshare.net By systematically modifying the molecular structure and observing the corresponding changes in pharmacological effect, chemists can deduce which parts of the molecule, known as pharmacophores, are essential for receptor binding and efficacy. This iterative process of synthesis and biological testing allows for the rational design of more potent and selective drug candidates.

Elucidation of Key Structural Features for Bioactivation and Pharmacological Activity

The pharmacological profile of alprenoxime (B1664800) hydrochloride is a function of both its prodrug nature and the intrinsic activity of its active metabolite, alprenolol (B1662852).

Alprenoxime is a prodrug of alprenolol, meaning it is an inactive or less active compound that is metabolized in the body to the active drug. slideshare.netnih.gov The key structural feature enabling this is the oxime group (-C=N-OH), which replaces the secondary alcohol of the propanolamine side chain found in alprenolol.

The primary purpose of a prodrug strategy is often to improve the physicochemical properties of a drug, such as its lipophilicity, to enhance absorption and distribution. nih.gov The oxime moiety in alprenoxime increases its lipophilicity compared to the more polar hydroxyl group in alprenolol. This modification can facilitate its passage across biological membranes. Once absorbed, the oxime group is designed to be metabolically cleaved, likely through hydrolysis, to regenerate the active secondary alcohol of alprenolol, which can then exert its beta-blocking effects. researchgate.net

The interaction of the active form, alprenolol, with beta-adrenergic receptors is dictated by specific structural features. The aryloxypropanolamine structure is crucial for its antagonist activity. oup.com

Key structural determinants for the activity of alprenolol and related beta-blockers include:

The Aromatic Ring: The nature and substitution pattern of the aromatic ring significantly influence the potency and selectivity of beta-blockers. oup.com In alprenolol, the allyl group at the ortho position of the phenoxy ring contributes to its non-selective binding to both β1 and β2 adrenergic receptors. oup.com

The Propanolamine Side Chain: This is a critical component for receptor binding. The secondary amine and the hydroxyl group on the side chain are essential for interaction with the receptor. pharmaguideline.com

The N-Alkyl Substituent: The isopropyl group on the nitrogen atom is a common feature among many beta-blockers and is considered optimal for high-affinity binding to the beta-adrenergic receptors. pa2online.orgnih.gov

The following interactive table illustrates the general impact of different substituents on the affinity of aryloxypropanolamine beta-blockers for β1 and β2 receptors.

| Substituent on Nitrogen | General Effect on Receptor Affinity |

| Hydrogen (Primary Amine) | Low affinity |

| Methyl | Slightly increased affinity |

| Isopropyl | High affinity |

| tert-Butyl | Very high affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models build upon SAR by establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. drugdesign.org This allows for the prediction of the activity of novel, unsynthesized molecules.

Both 2D and 3D QSAR methodologies have been applied to the study of beta-blockers.

3D-QSAR: These more advanced models consider the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity with the steric and electrostatic fields surrounding the molecules. nih.govmdpi.comslideshare.net By aligning a series of active compounds, 3D-QSAR can generate contour maps that highlight regions where bulky groups or specific electrostatic charges would enhance or diminish activity, providing a visual guide for drug design. nih.gov

In QSAR studies of beta-blockers, various molecular descriptors are used to quantify the structural features that influence their biological response. nih.govucsb.edu These descriptors can be broadly categorized as:

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor that quantifies the lipophilicity of a molecule. For beta-blockers, lipophilicity influences not only absorption and distribution but also the potential for central nervous system side effects. mdpi.com

Electronic Descriptors: Parameters like Hammett constants (σ) describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These influence the electronic environment of the pharmacophore and its interaction with the receptor.

Steric Descriptors: Descriptors such as molar refractivity (MR) and Taft's steric parameter (Es) quantify the size and shape of substituents. These are crucial for understanding how the bulk of different groups affects the fit of the molecule into the receptor's binding pocket.

The table below provides an example of how different molecular descriptors for a hypothetical series of alprenolol analogs might be correlated with their beta-blocking activity.

| Compound | Aromatic Substituent (R) | logP | Molar Refractivity (MR) | Biological Activity (pIC50) |

| Analog 1 | -H | 2.8 | 75.2 | 7.5 |

| Analog 2 | -Cl | 3.5 | 80.1 | 8.1 |

| Analog 3 | -CH3 | 3.2 | 79.8 | 7.8 |

| Analog 4 | -OCH3 | 2.7 | 81.5 | 7.3 |

A QSAR equation derived from such data might take the form: pIC50 = c1logP + c2MR + constant

This equation would allow for the prediction of the biological activity of new analogs based on their calculated descriptor values.

Receptor-Dependent Multidimensional QSAR

Receptor-dependent (RD) multidimensional QSAR represents an advanced approach that moves beyond traditional ligand-only models by incorporating information about the target receptor. nih.gov This methodology aims to eliminate the uncertainty inherent in receptor-independent models by directly modeling the complex ligand-receptor interactions. eurekaselect.com The development of RD-QSAR has been facilitated by the increasing availability of computational power, which is necessary to handle the complexity of these interactions. nih.gov

Multidimensional QSAR (m-QSAR) can be classified by the dimensions of information it includes. eurekaselect.com For instance, 4D-QSAR incorporates the conformational flexibility of both the ligand and the receptor, often through molecular dynamics simulations, adding a fourth dimension of ensemble averaging to the 3D structural data. researchgate.net Higher dimensions can include considerations for different solvation scenarios (6D) or data from the actual target receptor (7D). nih.gov

For a compound like Alprenoxime hydrochloride, which acts on β-adrenergic receptors (a class of G-protein coupled receptors), RD-QSAR is particularly insightful. nih.gov Although the 3D structures of these receptors were historically scarce, computational models now allow for detailed interaction studies. nih.gov A receptor-dependent analysis would involve docking the this compound molecule into a 3D model of the β-adrenergic receptor. The model would then calculate various descriptors based on the specific interactions between the ligand and the amino acid residues of the receptor's binding pocket. These descriptors provide a more direct view of the structural features contributing to the structure-activity relationship. nih.gov

| Descriptor Category | Description | Relevance to this compound Analysis |

|---|---|---|

| Steric Descriptors (e.g., CoMFA) | Describes the shape and size of the ligand relative to the receptor's binding pocket. Favorable and unfavorable regions for bulky groups are identified. | Evaluates how the allyl group on the phenoxy ring and the isopropyl group on the amine fit within the β-adrenergic receptor pocket. |

| Electrostatic Descriptors (e.g., CoMFA) | Maps the electrostatic potential of the ligand and receptor, identifying key charge-charge, dipole-dipole, and hydrogen bonding interactions. | Assesses the importance of the hydroxyl and secondary amine groups in the propanolamine side chain for hydrogen bonding with receptor residues. |

| Hydrophobic Fields | Identifies regions where hydrophobic interactions between nonpolar parts of the ligand and receptor contribute to binding affinity. | Analyzes the contribution of the aromatic ring and alkyl substituents to the overall binding energy through hydrophobic contacts. |

| Interaction Energy Descriptors | Directly calculates the energy of interaction (e.g., van der Waals, electrostatic) between the ligand and specific receptor residues. | Provides a quantitative measure of the binding contribution of key residues interacting with this compound. |

Fragment-Based Approaches and Group-Based QSAR (G-QSAR)

Fragment-Based QSAR (FB-QSAR) has become a key strategy in drug design for identifying molecular fragments or scaffolds that interact favorably with specific sites on a biological target. researchgate.net The process involves generating molecular fragments from a set of known active compounds and then using statistical methods to correlate the presence or properties of these fragments with biological activity. researchgate.net One such method, Hologram QSAR (HQSAR), generates "molecular holograms" based on fragment counts, which avoids the need for 3D alignment of molecules. nih.gov

Group-Based QSAR (G-QSAR) is a similar fragment-based method that relates the variation in biological response to the properties of molecular fragments or substituents at various positions in a molecule. wikipedia.org GQSAR provides site-specific clues for designing new molecules by identifying the physicochemical properties of fragments that are critical for activity. researchgate.net This is a significant advantage over conventional QSAR methods, which may not clearly indicate where molecular modifications would be most effective. nih.gov

For this compound, which belongs to the aryloxypropanolamine class of beta-blockers, a G-QSAR analysis would partition the structure into key fragments. researchgate.net These fragments typically include the aromatic ring system, the oxymethylene bridge, the propanolamine chain with its hydroxyl group, and the N-alkyl substituent. mdpi.com The analysis would then quantify how variations in each of these fragments across a series of related compounds affect the binding affinity for β-adrenergic receptors.

| Molecular Fragment | Structural Role | Potential Contribution to Activity |

|---|---|---|

| 2-Allylphenoxy Group | Aromatic system that engages in hydrophobic and π-stacking interactions within the receptor. | The nature and position of the substituent (allyl group) on the aromatic ring are critical for receptor affinity and subtype selectivity. |

| Oxymethylene Bridge (-O-CH2-) | Links the aromatic ring to the pharmacophoric side chain. | Acts as a hydrogen bond acceptor and provides correct spacing and orientation of the side chain. |

| Propanolamine Chain (-CH(OH)-CH2-NH-) | The core pharmacophore responsible for key receptor interactions. | The hydroxyl group and the secondary amine are essential for hydrogen bonding with key residues (e.g., aspartate, asparagine) in the β-receptor binding site. |

| Isopropyl Group | N-alkyl substituent. | The size and branching of this group influence receptor selectivity (β1 vs. β2) and overall potency. The isopropyl group is a common feature in many non-selective beta-blockers. |

Computational Tools and Databases for SAR/QSAR Analysis

The development and application of SAR and QSAR models rely heavily on a variety of specialized computational software and comprehensive chemical databases. click2drug.org These tools provide the necessary infrastructure for descriptor calculation, model building, validation, and virtual screening. frontiersin.org

Computational software for QSAR offers a range of functionalities, from calculating molecular descriptors to employing sophisticated statistical and machine learning algorithms to build predictive models. parssilico.com Programs like Dragon are known for their extensive descriptor calculation capabilities, while platforms like Discovery Studio and SYBYL-X provide integrated environments for molecular modeling and QSAR analysis. parssilico.com The OECD QSAR Toolbox is a free application designed to support chemical hazard assessment by facilitating data retrieval and gap filling using QSAR and read-across methods. qsartoolbox.org

Databases are critical resources that supply the raw data—chemical structures and associated biological activities—needed to train and validate QSAR models. nih.gov Large public repositories like PubChem and ChEMBL are invaluable, containing millions of compounds and bioactivity data points manually extracted from scientific literature or deposited from high-throughput screening campaigns. nih.goved.ac.uk Other specialized databases like BindingDB focus specifically on binding affinities, providing high-quality data for computational modeling. ed.ac.uk The QsarDB repository is dedicated to archiving and sharing QSAR models in a transparent and reproducible format.

| Software Tool | Primary Function | Typical Application |

|---|---|---|

| Discovery Studio | Comprehensive molecular modeling and simulation suite. | 3D-QSAR modeling, pharmacophore generation, molecular docking. parssilico.com |

| Dragon | Calculation of a vast number of molecular descriptors (0D to 3D). | Generating the independent variables needed for building QSAR models. parssilico.com |

| QSAR Toolbox | Integrated platform for data retrieval and non-test methods (read-across, QSAR). | Chemical hazard and toxicity prediction for regulatory purposes. qsartoolbox.org |

| SYBYL-X | Molecular modeling suite with a focus on 3D-QSAR. | CoMFA and CoMSIA studies for lead optimization. parssilico.com |

| QSAR-Co | Open-source software for developing classification-based QSAR models. | Building models that can predict multiple activities or targets simultaneously. acs.org |

| Database | Type of Data | Primary Use |

|---|---|---|

| PubChem | Vast public repository of chemical structures and bioassay data. cam.ac.uk | Data collection for large-scale QSAR modeling and virtual screening. nih.gov |

| ChEMBL | Curated database of bioactive molecules with drug-like properties. click2drug.org | Sourcing high-quality, manually curated structure-activity relationship data from literature. ed.ac.uk |

| BindingDB | Focuses on experimentally determined binding affinities of proteins and small molecules. ed.ac.uk | Developing QSAR models specifically related to ligand-target binding. |

| QsarDB | A repository for archiving and exploring existing QSAR/QSPR models and datasets. | Accessing, validating, and applying previously developed predictive models. |

| Reaxys | Database of chemical reactions, properties, and bioactivity data from literature and patents. cam.ac.uk | Accessing SAR profiles and pharmacokinetic data for drug discovery. cam.ac.uk |

Preclinical Efficacy Studies in Animal Models

Development and Validation of Relevant Animal Models for Target Conditions

The evaluation of new therapeutic agents relies on the use of well-defined animal models that can predict clinical outcomes in humans. The development and validation of these models are critical for establishing a compound's potential efficacy. For a drug targeting ocular conditions like glaucoma, animal models must replicate the key pathological features of the disease, such as elevated intraocular pressure (IOP). The selection of an appropriate species is a crucial step, considering physiological and pathophysiological similarities to humans, as well as ethical and practical factors.

While rodent models are foundational in preclinical research, regulatory guidelines often require testing in a non-rodent species for comprehensive safety and efficacy evaluation. researchgate.net The dog is a frequently used non-rodent species, but others like rabbits, miniature pigs, and non-human primates may be selected when they offer a better biological parallel for a specific drug or condition. nih.govabpi.org.ukaltasciences.com The choice is based on factors such as metabolic pathways, receptor distribution, and anatomical similarities to humans. abpi.org.uk In the pharmacological assessment of alprenoxime (B1664800) hydrochloride, both rabbits and dogs have been utilized as key non-rodent models. nih.govnih.gov Rabbits are a standard model in ophthalmology research due to their large eye size, which facilitates procedural manipulations and measurements of IOP. nih.govpharmaron.com Dogs are used to evaluate cardiovascular parameters due to the physiological similarities of their cardiac systems to that of humans. nih.govnih.gov

In vivo proof-of-concept studies are designed to provide the initial evidence that a drug candidate has the desired therapeutic effect in a living organism. For alprenoxime hydrochloride, designed as a novel anti-glaucoma agent, the primary proof-of-concept was its ability to lower intraocular pressure (IOP) effectively upon topical administration. nih.gov Studies conducted in rabbits demonstrated that alprenoxime produced a significant and sustained reduction in IOP, validating its potential as an ocular hypotensive agent and warranting further investigation into its pharmacological profile. nih.gov

Pharmacological Evaluation of this compound Activity

The pharmacological evaluation of this compound has focused on its intended ocular effects and its potential for systemic side effects, particularly in comparison to the established beta-blocker, alprenolol (B1662852).

The primary efficacy of this compound was assessed in rabbit ocular models. Following topical administration to the eye, alprenoxime was evaluated for its effect on intraocular pressure. Research showed that the compound induced a significant reduction in IOP. This hypotensive effect began as early as 30 minutes post-administration and was sustained for over six hours. nih.gov This demonstrates a potent and lasting local action within the eye, a desirable characteristic for an anti-glaucoma medication. nih.gov

Table 1: Effect of Topically Administered this compound on Intraocular Pressure (IOP) in Rabbits

| Time Post-Administration | IOP Reduction | Duration of Action |

| 30 minutes | Significant | > 6 hours |

A key aspect of this compound's design is its site-specific action, intended to minimize the systemic cardiovascular side effects common to other beta-blockers. nih.govnih.gov Studies in animal models have supported this selective activity.

In Rats and Rabbits: Following intravenous injection, alprenoxime led to only an insignificant and transient bradycardia (slowing of the heart rate). In contrast, a similar dose of alprenolol produced a significant and sustained bradycardia lasting for more than 30 minutes. Critically, no cardiovascular activity was observed for alprenoxime after topical or oral administration. nih.gov

In Dogs: To further explore cardiac safety, a closed-chest catheter technique was used in dogs. Intravenous infusion of alprenoxime had no significant effect on any monitored cardiac electrophysiologic parameters, including sinus cycle length and conduction times. The changes from baseline were negligible (less than 6%). This is in stark contrast to alprenolol, which caused pharmacologically significant increases (33-144%) in the same parameters. nih.gov

These findings indicate that this compound possesses weak systemic cardiovascular activity, suggesting a significant improvement in its therapeutic index compared to conventional beta-blockers. nih.govnih.gov

Table 2: Comparison of Systemic Cardiovascular Effects of Alprenoxime vs. Alprenolol in Animal Models

| Compound | Animal Model | Administration Route | Cardiovascular Effect |

| Alprenoxime | Rats, Rabbits | Intravenous | Insignificant, transient bradycardia nih.gov |

| Alprenoxime | Dogs | Intravenous | No significant effect on cardiac electrophysiology (<6% change) nih.gov |

| Alprenolol | Rats, Rabbits | Intravenous | Significant, sustained bradycardia (>30 min) nih.gov |

| Alprenolol | Dogs | Intravenous | Significant increases in cardiac electrophysiology parameters (33-144%) nih.gov |

To quantify the beta-adrenergic blocking activity, researchers use models where tachycardia is induced by isoprenaline, a non-selective beta-adrenergic receptor agonist. nih.govwikipedia.org The ability of a beta-blocker to antagonize this effect is a direct measure of its blocking potency.

In studies involving rats and rabbits, alprenoxime demonstrated only a transient and brief beta-blocking activity against isoprenaline-induced tachycardia. nih.gov Conversely, alprenolol produced a significant and long-lasting beta-blockade. nih.gov Further investigation in isoproterenol-stimulated dogs confirmed these findings; no beta-antagonist cardiac activity could be detected after the administration of alprenoxime. nih.gov This provides strong evidence that this compound has minimal systemic beta-blocking effects at therapeutic doses, reinforcing its profile as a site-specific ocular agent. nih.govnih.gov

Table 3: Beta-Adrenergic Blocking Activity Against Isoprenaline-Induced Tachycardia

| Compound | Animal Model | Beta-Blocking Activity |

| Alprenoxime | Rats, Rabbits | Transient, brief activity nih.gov |

| Alprenoxime | Dogs | No detectable activity nih.gov |

| Alprenolol | Rats, Rabbits | Significant, long-lasting blockade nih.gov |

Preclinical studies on alprenoxime have been conducted in various animal models to assess its pharmacological activity and to understand its mechanism of action. These studies have been pivotal in demonstrating its potential as a site-specific drug, particularly for the treatment of glaucoma. nih.govnih.gov

Research in rabbit models has shown that topically administered alprenoxime produces a significant and lasting reduction in intraocular pressure (IOP). nih.gov This effect was observed to begin within 30 minutes of application and persist for over six hours. nih.gov In contrast to its parent compound, alprenolol, intravenously administered alprenoxime in both rats and rabbits resulted in only transient and insignificant bradycardia. nih.gov

Further investigations in anesthetized dogs using a closed-chest catheter technique were performed to evaluate the cardiac electrophysiological effects of alprenoxime. nih.gov The findings from this model were significant in demonstrating the ocular specificity of the drug. nih.gov While alprenolol and other beta-blockers produced marked increases in various cardiac parameters, alprenoxime infusion had no significant effect on sinus cycle length, or conduction times through the atrium and bundle of His. nih.gov Even in the presence of isoproterenol, a beta-adrenergic agonist, alprenoxime did not exhibit any detectable cardiac beta-antagonist activity. nih.gov

These studies collectively indicate that alprenoxime is effective in reducing intraocular pressure with minimal systemic cardiovascular side effects, a significant improvement over conventional beta-blocker therapy for glaucoma. nih.govnih.gov

Table 1: Preclinical Efficacy of Alprenoxime in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rabbit | Significant and sustained reduction in intraocular pressure for over 6 hours after topical administration. | nih.gov |

| Rabbit and Rat | Intravenous administration led to insignificant and transient bradycardia compared to a sustained effect from alprenolol. | nih.gov |

| Dog | No significant cardiac electrophysiological effects observed at therapeutic doses. | nih.gov |

| Dog | Did not show beta-antagonist cardiac activity, even when stimulated with isoproterenol. | nih.gov |

Translational Research from Animal Models to Potential Therapeutic Applications

The preclinical findings from animal models of alprenoxime have significant translational implications for its potential use in human medicine, particularly for the treatment of glaucoma. The core of its translational potential lies in its design as a site-specific chemical delivery system. nih.gov

Alprenoxime is engineered to be metabolically activated to its active form, the beta-blocker alprenolol, primarily within the eye by hydrolase and reductase enzymes present in the iris-ciliary body. nih.gov This targeted activation is a key aspect of its design to enhance its therapeutic index. nih.gov The preclinical data strongly supports this concept, showing potent ocular hypotensive action with negligible systemic beta-adrenergic blocking and cardiovascular activity. nih.gov

The translation of these findings to clinical practice suggests that alprenoxime could be a safer alternative for glaucoma patients, especially those with pre-existing cardiovascular or pulmonary conditions who are at a higher risk of adverse effects from conventional beta-blocker eye drops. The minimal systemic side effects observed in animal models, such as the lack of significant impact on heart rate and cardiac electrophysiology, are highly desirable attributes for a chronic therapy like glaucoma management. nih.govnih.gov

The research in animal models, therefore, provides a strong rationale for advancing alprenoxime into human clinical trials. The data from these preclinical studies are crucial for predicting both the efficacy and the safety profile of the drug in humans, paving the way for a potentially improved treatment option for glaucoma. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Alprenoxime |

| Alprenolol |

Future Directions and Research Gaps

Exploration of Novel Prodrug Strategies for Beta-Blockers

Alprenoxime (B1664800) represents an early prodrug concept for the beta-blocker alprenolol (B1662852). The fundamental goal of prodrug design is to overcome undesirable drug properties. For many cardiovascular drugs, including beta-blockers, challenges include low oral bioavailability, significant first-pass metabolism, and a short duration of action mdpi.com. Modern prodrug strategies offer sophisticated solutions to these issues.

Future research could explore various chemical modifications to the alprenolol structure, beyond the oxime linkage in alprenoxime, to create novel prodrugs with superior pharmacokinetic properties. These strategies often involve attaching a promoiety to the parent drug, which is cleaved in vivo by specific enzymes to release the active pharmacological agent.

Table 1: Potential Prodrug Strategies for Beta-Blockers

| Prodrug Strategy | Promoieties | Potential Advantages |

|---|---|---|

| Ester Prodrugs | Esters of isobutyric acid, pivoxyl esters | Enhanced bioavailability, extended duration of action nih.govnih.gov |

| Carbonate/Carbamate (B1207046) Prodrugs | Carbonate and carbamate linkages | Improved membrane permeability, controlled release |

| Phosphonamide Prodrugs | Phenoxyphosphonamide derivatives | Increased water solubility, potential for targeted delivery nih.gov |

| Boron-derivate Prodrugs | Boronic acid-based moieties | High oral bioavailability, increased water solubility nih.gov |

The development of these next-generation prodrugs for beta-blockers like alprenolol could lead to improved patient compliance and therapeutic efficacy by optimizing the drug's release profile and minimizing side effects.

Advanced Methodologies for in vitro and in vivo Bioactivation Profiling

A critical aspect of prodrug research is understanding the precise mechanisms of its conversion to the active drug, a process known as bioactivation. While alprenoxime is known to convert to alprenolol, advanced analytical and experimental models can provide a more detailed and quantitative profile of this conversion.

In vitro models have evolved significantly. Traditional models like liver microsomes and S9 fractions are now supplemented by more complex systems that better mimic human physiology. Future studies on alprenoxime and other beta-blocker prodrugs could employ:

Three-dimensional (3D) primary hepatocyte spheroids: These models maintain liver-specific functions for longer periods, allowing for more accurate prediction of metabolic pathways.

'Liver-on-a-chip' microphysiological systems: These devices offer a dynamic environment that can simulate the complex interactions between different cell types in the liver, providing a highly translatable model for studying drug metabolism.

In vivo profiling can be enhanced by sophisticated analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify not only the primary active metabolite (alprenolol) but also any minor or transient intermediates formed during bioactivation. This comprehensive profiling is crucial for a complete understanding of the drug's disposition and for identifying any potentially reactive or toxic metabolites.

Integration of Omics Technologies in Understanding Drug Action

Omics technologies, which involve the large-scale study of biological molecules, offer a powerful approach to understanding the multifaceted effects of drugs. For a beta-blocker like alprenolol, the active form of alprenoxime, omics can elucidate its mechanism of action, identify biomarkers for patient response, and uncover the molecular basis of side effects researchgate.net.

Table 2: Application of Omics Technologies in Beta-Blocker Research

| Omics Field | Focus of Study | Potential Insights for Beta-Blockers |

|---|---|---|

| Genomics | Study of genes and their functions | Identification of genetic variants (e.g., in adrenergic receptors) that influence patient response to alprenolol researchgate.net. |

| Proteomics | Study of proteins | Uncovering on-target and off-target protein interactions of alprenolol to understand its full pharmacological and side-effect profile researchgate.net. |

| Metabolomics | Study of metabolites | Analyzing changes in metabolic pathways following drug administration to identify biomarkers of efficacy and toxicity researchgate.net. |

| Transcriptomics | Study of RNA molecules | Examining changes in gene expression in cardiac and other tissues to understand the downstream effects of beta-blockade. |

By integrating these multi-omics datasets, researchers can build comprehensive network models of alprenolol's effects. researchgate.net This systems biology approach can help in personalizing beta-blocker therapy, allowing for the selection of the right drug for the right patient based on their unique molecular profile researchgate.netresearchgate.net.

Development of Next-Generation Analogues through Structure-Based Drug Design

Structure-based drug design (SBDD) utilizes the 3D structural information of a drug's biological target to design more potent and selective molecules. The crystal structures of beta-adrenergic receptors, the targets of alprenolol, are available, providing a template for rational drug design crsp.dznih.gov.

This approach can be used to develop next-generation analogues of alprenolol with improved properties. Computational techniques like molecular docking can simulate how different chemical structures bind to the receptor's active site crsp.dznih.gov. This allows medicinal chemists to:

Enhance Receptor Selectivity: Modify the alprenolol structure to increase its affinity for β1-adrenergic receptors (found primarily in the heart) over β2-receptors (found in the lungs and other tissues), potentially reducing side effects like bronchoconstriction.

Improve Binding Affinity: Design molecules that fit more perfectly into the binding pocket of the receptor, leading to higher potency.

Explore Novel Chemical Scaffolds: Move beyond the traditional aryloxypropanolamine structure of many beta-blockers to discover novel chemotypes with unique pharmacological properties crsp.dznih.gov.

Studies have already demonstrated the utility of modifying the propranolol (B1214883) structure, a related beta-blocker, to alter its activity at other receptors, showcasing the potential of this approach for developing novel therapeutic agents from existing scaffolds europeanpharmaceuticalreview.com. The combination of computational design with efficient chemical synthesis, such as chemoenzymatic routes, can accelerate the development of these optimized analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.